Beta-Amyloid (11-28) is a peptide fragment derived from the amyloid precursor protein, primarily associated with Alzheimer's disease. It plays a crucial role in the pathogenesis of this neurodegenerative disorder, characterized by the accumulation of amyloid plaques in the brain. This peptide is particularly important in rodent models, such as mice and rats, which are commonly used to study Alzheimer's disease mechanisms and potential therapies.
Beta-Amyloid (11-28) is synthesized through the proteolytic processing of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The production of this peptide occurs mainly in the brain, where it can aggregate and form plaques that are toxic to neuronal cells. The study of this peptide in transgenic rodent models has provided significant insights into its role in Alzheimer's disease pathology .
The synthesis of Beta-Amyloid (11-28) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. In laboratory settings, researchers often utilize chemical synthesis methods to produce this peptide for experimental purposes.
Beta-Amyloid (11-28) has a specific amino acid sequence that influences its folding and aggregation properties. This fragment adopts a beta-sheet conformation, which is critical for its ability to aggregate into fibrils associated with Alzheimer's disease.
Nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate the structure of Beta-Amyloid peptides. These studies reveal that the C-terminal region plays a significant role in stabilizing the peptide's structure, affecting its aggregation propensity .
Beta-Amyloid (11-28) participates in various chemical reactions within the brain, particularly involving oxidative stress and inflammatory pathways. The aggregation of this peptide can lead to neurotoxicity through several mechanisms:
The aggregation process is influenced by factors such as pH, ionic strength, and temperature, which can accelerate or inhibit the formation of oligomers and fibrils .
The mechanism by which Beta-Amyloid (11-28) contributes to Alzheimer's disease involves several key processes:
Studies have shown that elevated levels of Beta-Amyloid correlate with cognitive decline in animal models, reinforcing its role as a critical player in Alzheimer's pathology .
Relevant analyses indicate that changes in environmental conditions significantly affect the aggregation kinetics of Beta-Amyloid peptides .
Beta-Amyloid (11-28) is utilized extensively in research related to:
Beta-amyloid (Aβ) fragments, including Aβ(11-28), derive from the sequential proteolytic processing of amyloid precursor protein (APP), a type I transmembrane glycoprotein. The Aβ domain spans residues 672–713 of human APP695, with the Aβ(11-28) subsequence corresponding to amino acids 682–699. This fragment is generated when β-secretase (BACE1) cleaves APP at the Asp+1 site (residue 672), yielding a membrane-bound C99 fragment. Subsequent γ-secretase cleavage within the transmembrane domain releases Aβ peptides of varying lengths, including those encompassing the 11-28 region [1] [5] [10].
The Aβ(11-28) sequence exhibits high conservation between mice, rats, and humans, with identical residues at 16 of 18 positions. Key hydrophobic residues (e.g., Val18-Phe20) within this fragment contribute to its aggregation propensity. Notably, Aβ(11-28) lacks the N-terminal extracellular domain (residues 1–10) but retains the central hydrophobic core (Lys16-Ala21), which governs β-sheet formation and oligomerization [2] [5]. Molecular dynamics simulations reveal that rodent Aβ(11-28) forms transient α-helical structures in membrane-mimetic environments (e.g., SDS micelles), transitioning to β-sheet conformers during aggregation [5].
Table 1: Key Structural Features of Rodent Aβ(11-28)
Position | Amino Acid (Mouse/Rat) | Human Equivalent | Functional Role |
---|---|---|---|
11 (H14) | Glutamate (E) | Glutamate (E) | Solubility modulator |
15 (H18) | Valine (V) | Valine (V) | Hydrophobic core start |
18 (V21) | Phenylalanine (F) | Phenylalanine (F) | Aggregation anchor |
20 (A23) | Alanine (A) | Alanine (A) | β-sheet stabilizer |
28 (G31) | Glycine (G) | Glycine (G) | Structural flexibility |
β-Secretase (BACE1) Dynamics: BACE1 initiates amyloidogenic processing by cleaving APP at the N-terminus of Aβ. Its activity is elevated in rodent AD models due to increased transcription, post-translational modifications (e.g., glycosylation), and subcellular localization in endosomes (pH optimum: 4.5). BACE1 shows higher affinity for APP substrates bearing the Swedish mutation (K670N/M671L), prevalent in transgenic rodent models, resulting in 6–8-fold increased Aβ(11-28)-containing fragments [3] [6] [10].
γ-Secretase Complex: This aspartyl protease complex (presenilin-1/2, nicastrin, PEN-2, APH-1) cleaves C99 within the transmembrane domain. Its processive "carboxypeptidase-like" activity generates Aβ peptides of varying lengths (e.g., Aβ40, Aβ42). Mutations in presenilin-1 (e.g., M146V) increase the Aβ42/Aβ40 ratio by altering the cleavage precision, promoting longer, more amyloidogenic fragments that include the 11-28 sequence [7] [10]. Mathematical modeling of secretase kinetics reveals biphasic Aβ dynamics: Low γ-secretase inhibitor concentrations paradoxically increase Aβ production by redirecting APP toward β-secretase cleavage. This arises because C99 accumulation inhibits α-secretase, further amplifying C99 generation [7].
Table 2: Secretase Kinetics in Aβ(11-28) Production
Parameter | β-Secretase (BACE1) | γ-Secretase |
---|---|---|
Optimal pH | 4.5 (endosomal) | 7.0 (neutral) |
Km (APP) | 0.5–1.0 µM | 0.1–0.3 µM (C99) |
Vmax | 8.2 pmol/min/mg | 4.7 pmol/min/mg |
Impact of Swedish Mutant | 6–8-fold ↑ activity | No direct effect |
Primary Inhibitors | CTSB, CTSZ proteases | GSIs (e.g., Semagacestat) |
Amyloidogenic Pathway: Dominates when BACE1 cleaves APP, yielding C99 and soluble sAPPβ. Subsequent γ-secretase processing of C99 releases Aβ fragments (e.g., Aβ40, Aβ42) containing the 11-28 sequence. In transgenic rodent models (e.g., Tg2576 mice), APP overexpression with Swedish mutation drives robust Aβ(11-28) deposition, detectable via antibodies like 12B2 [2] [6]. Knock-in rat models (e.g., AppNL-G-F) with Swedish/Iberian/Arctic mutations exhibit endogenous-level APP expression yet develop Aβ plaques by 4 months, confirming mutation-driven amyloidogenesis without overexpression artifacts [9].
Nonamyloidogenic Pathway: Involves α-secretase (ADAM10/17) cleavage within the Aβ domain (between residues 16/17), precluding full-length Aβ formation. This yields neuroprotective sAPPα and C83, which γ-secretase processes to P3. In oligodendrocytes, nonamyloidogenic processing predominates, limiting Aβ(11-28) generation [1] [4]. Pathway competition is modulated by:
Table 3: Pathway Dominance in Rodent AD Models
Model Type | Example Strains | Aβ(11-28) Detection | Pathway Skew |
---|---|---|---|
APP Overexpression | Tg2576, PDAPP mice | 6–9 months | Strong amyloidogenic |
APP/PS1 Transgenic | APPswe/PS1dE9 mice | 4–6 months | Extreme amyloidogenic |
APP Knock-in | AppNL-G-F rats | 1–4 months | Mutation-dependent |
Wild-type Aging | SAMP8 mice | >12 months | Mild amyloidogenic |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5